molecular formula C23H23N3O4S B2835833 3,5-dimethoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 941947-51-9

3,5-dimethoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2835833
CAS No.: 941947-51-9
M. Wt: 437.51
InChI Key: GVBYZZQRBKFQES-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups at the 3 and 5 positions. It also contains a thiazole ring and an indoline moiety, making it a molecule of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multi-step organic synthesis The thiazole ring can be synthesized separately and then coupled with the benzamide core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the indoline moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

3,5-dimethoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The methoxy groups and the indoline moiety can participate in hydrogen bonding and hydrophobic interactions, while the thiazole ring can interact with metal ions or other aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxybenzamide: Lacks the thiazole and indoline moieties, making it less complex.

    N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide: Lacks the methoxy groups, which may affect its reactivity and interactions.

    3,5-dimethoxy-N-(4-(2-oxoethyl)thiazol-2-yl)benzamide: Lacks the indoline moiety, which may influence its biological activity.

Uniqueness

The unique combination of methoxy groups, thiazole ring, and indoline moiety in 3,5-dimethoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide provides it with distinctive chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-14-8-15-6-4-5-7-20(15)26(14)21(27)11-17-13-31-23(24-17)25-22(28)16-9-18(29-2)12-19(10-16)30-3/h4-7,9-10,12-14H,8,11H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBYZZQRBKFQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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